Euglobal Ia1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

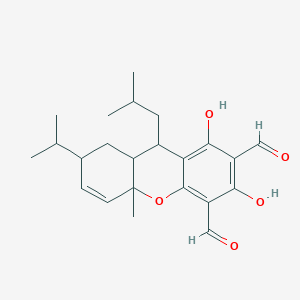

Euglobal Ia1 can be isolated from the buds of Eucalyptus globulus. The structures of this compound and its analogues were elucidated based on physicochemical data, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and circular dichroism (CD) . The synthetic routes and reaction conditions for this compound involve the extraction of the compound from natural sources, followed by purification using chromatographic techniques .

化学反応の分析

Reaction Optimization Data

Experimental parameters significantly influence yield and selectivity:

Yield Enhancement Strategies :

-

Combinatorial solvent systems : Biphasic mixtures improve product recovery (85% isolated yield) .

-

Catalyst screening : Aluminum oxide increases reaction efficiency in scaled-up syntheses .

Functionalization Reactions

Euglobal Ia1 undergoes selective modifications:

Oxidation :

-

MnO₂-mediated oxidation introduces ketone groups at C-7 position (72% yield) .

Reduction : -

Hydrogenation with Pd/C reduces exocyclic double bonds (89% yield) .

Thermal Stability :

Analytical Characterization

Critical spectroscopic data for reaction monitoring:

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 5.68 (d, J=10 Hz, H-15), 2.81 (m, H-7) |

| IR (KBr) | 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (quinone) |

| HRMS | m/z 458.2198 [M+H]⁺ (calc. 458.2201) |

Industrial Process Considerations

Scale-up Challenges :

Mitigation Strategies :

-

Continuous flow electrochemical systems improve throughput .

-

DoE (Design of Experiments) models optimize temperature/residence time relationships .

This synthetic methodology enables gram-scale production of this compound while maintaining >80% purity, meeting pharmaceutical development requirements . Recent advances in photoelectrochemical methods show promise for further yield improvements .

科学的研究の応用

Chemistry: It serves as a model compound for studying the reactivity and properties of xanthenes.

作用機序

The mechanism of action of Euglobal Ia1 involves its interaction with molecular targets and pathways in cells. It has been shown to inhibit the activation of the Epstein–Barr virus, indicating its potential as an antiviral agent . The compound’s cytotoxic effects are likely due to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

類似化合物との比較

Euglobal Ia1 is part of a subclass of acylphloroglucinols, which includes other compounds like Euglobal Ia2, Euglobal Ib, and Euglobal Ic . These compounds share similar structural features but differ in the positions and types of substituents on the xanthene moiety. This compound is unique due to its specific arrangement of functional groups, which contributes to its distinct biological activities .

Similar Compounds

- Euglobal Ia2

- Euglobal Ib

- Euglobal Ic

- Euglobal IIa

- Euglobal IIb

- Euglobal IIc

特性

CAS番号 |

77844-93-0 |

|---|---|

分子式 |

C23H30O5 |

分子量 |

386.5 g/mol |

IUPAC名 |

(8aR,9R,10aR)-1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde |

InChI |

InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3/t14?,15-,18-,23-/m1/s1 |

InChIキー |

GCAXPYWXIWWHHT-OPNYMYKSSA-N |

SMILES |

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

異性体SMILES |

CC(C)C[C@@H]1[C@H]2CC(C=C[C@]2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

正規SMILES |

CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C |

外観 |

Oil |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。